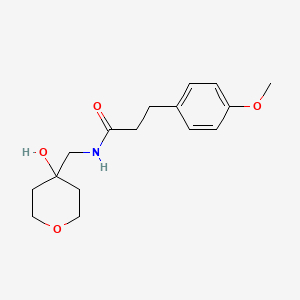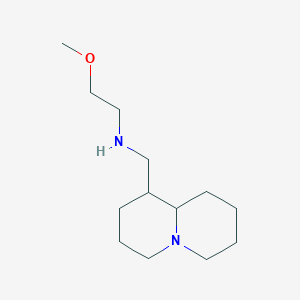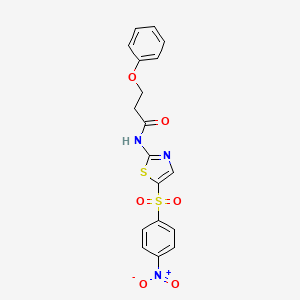![molecular formula C22H22N4 B2914426 N-(3,4-dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 877803-89-9](/img/structure/B2914426.png)
N-(3,4-dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazolo[3,4-d]pyrimidine derivatives are a class of bioisosteres of purines that possess a wide variety of pharmacological activities . They are well-known for their anticancer activity exerted by the inhibition of eukaryotic protein kinases . Recently, these compounds have become increasingly attractive for their potential antimicrobial properties .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves the reaction of certain hydrazides with ethoxymethylene malononitrile in ethanol under reflux . The isolated solid is then treated with triethoxyorthoformate in acetic anhydride to afford the desired compound .Molecular Structure Analysis
The molecular structure of these compounds often involves a pyrazolo[3,4-d]pyrimidine ring system . The geometry of the molecule and the bond lengths can influence the electronic delocalization and the conjugation with the phenyl group .Chemical Reactions Analysis
These compounds can undergo various chemical reactions. For instance, they can interact with ampicillin and kanamycin, representing important classes of clinically used antibiotics .作用機序
Target of Action
Similar compounds have been found to inhibit kinases such as cdk2 and CLK1 . These kinases play crucial roles in cell cycle regulation and transcriptional control, respectively.
Mode of Action
This inhibition can lead to changes in cellular processes such as cell division and gene expression .
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific targets. If it inhibits CDK2, it could affect the cell cycle, particularly the transition from G1 phase to S phase. If it targets CLK1, it could impact alternative splicing of pre-mRNA, a process that can influence the function of many genes .
Pharmacokinetics
These properties would determine the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the cells in which these targets are expressed. For example, if it inhibits CDK2 in cancer cells, it could potentially halt cell division, thereby slowing tumor growth .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the presence of other drugs could lead to drug-drug interactions, potentially affecting the compound’s effectiveness .
実験室実験の利点と制限
One of the advantages of using N-(3,4-dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine in lab experiments is its potential therapeutic applications, particularly in the field of oncology. However, the synthesis of this compound is a complex process that requires specialized knowledge and equipment, which can limit its use in some research settings.
将来の方向性
There are several potential future directions for research on N-(3,4-dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine. One area of focus could be on developing more efficient and cost-effective synthesis methods for this compound, which would make it more widely available for research purposes. Additionally, further studies could explore this compound's potential as a treatment for neurological disorders, as well as its effects on the immune system. Overall, this compound is a promising compound that has the potential to make a significant impact in the field of medical research.
合成法
The synthesis of N-(3,4-dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves a multi-step process, starting with the reaction of 3,4-dimethylaniline and 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine. The resulting intermediate is then subjected to further reactions to yield the final product. The synthesis of this compound is a complex process that requires specialized knowledge and equipment.
科学的研究の応用
N-(3,4-dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been the subject of numerous scientific studies, with researchers exploring its potential therapeutic applications. Some of the most promising research has focused on this compound's anti-cancer properties. Studies have shown that this compound can inhibit the growth of cancer cells, making it a potential treatment for various types of cancer.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4/c1-14-10-11-19(12-15(14)2)24-20-13-16(3)23-22-21(17(4)25-26(20)22)18-8-6-5-7-9-18/h5-13,24H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLZRRLRZFLMGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(3-Naphthalen-2-yloxypropyl)benzimidazol-2-yl]methanol](/img/structure/B2914343.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoquinoline-1-carboxamide](/img/structure/B2914344.png)
![3,4,5-triethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2914345.png)
![4-[3-(3-Chlorophenyl)propanoyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2914346.png)

![1-(4-Fluorophenyl)-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B2914348.png)


![4-[(2-Methoxyphenyl)methyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2914353.png)
![4-[Benzyl(methyl)amino]oxolan-3-ol](/img/structure/B2914358.png)



